

(R)-Oxiracetam: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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Compound of Interest

Compound Name: (R)-Oxiracetam

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Introduction

(R)-Oxiracetam is the (R)-enantiomer of oxiracetam, a nootropic drug of the racetam family.[1] [2] Like other racetams, it is a cyclic derivative of gamma-aminobutyric acid (GABA).[3] While oxiracetam is typically used as a racemic mixture, studies suggest that the pharmacological activity is primarily associated with the (S)-enantiomer.[4] However, a thorough understanding of the physicochemical properties and stability of the individual enantiomers is crucial for the development of stereochemically pure drug products with optimized efficacy and safety profiles. This technical guide provides an in-depth overview of the known physicochemical characteristics and stability of **(R)-Oxiracetam**, intended to support research and development activities.

Physicochemical Properties of (R)-Oxiracetam

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, as these properties influence bioavailability, stability, and manufacturability. The key physicochemical parameters for **(R)-Oxiracetam** are summarized below.

Table 1: Physicochemical Properties of Oxiracetam Enantiomers and Racemate

Property	(R)-Oxiracetam	Racemic Oxiracetam	Data Source(s)
Appearance	White to off-white solid	White to off-white crystalline powder	[5]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	C ₆ H ₁₀ N ₂ O ₃	[6]
Molecular Weight	158.16 g/mol	158.16 g/mol	[6]
Melting Point (°C)	135-136	165-168	[7]
Solubility	Water: ≥ 50 mg/mL (316.14 mM)	Water: > 477 mg/mL at 25°C; Ethanol: ~16.7 mg/mL; DMSO: 20 mg/mL; DMF: 20 mg/mL; PBS (pH 7.2): 10 mg/mL	[5][6]
pKa (Predicted)	Not explicitly found, but likely similar to racemic form.	13.76 ± 0.20	[8]
logP	Not found	Not found	N/A

Stability Profile

The chemical stability of an API is a critical quality attribute that can affect its safety and efficacy.[9] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[9]

Under normal storage conditions, sealed and dry at room temperature, oxiracetam is considered stable. However, it may degrade in acidic environments or through enzymatic processes to form metabolites such as 4-hydroxy-γ-aminobutyric acid (GABOB). A major degradation product identified in rat plasma is 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA).

Table 2: Summary of (R)-Oxiracetam Stability and Degradation

Condition	Stability/Degradation Pathway	Potential Degradants	Data Source(s)
Normal Storage (Sealed, Dry, Room Temp.)	Stable	-	
Acidic Conditions	Degradation may occur	GABOB (4-hydroxy-γ-aminobutyric acid)	
Enzymatic Processes	Degradation may occur	GABOB	
In vivo (Rat Plasma)	Degradation	HOPAA (4-hydroxy-2-oxo-1-pyrrolidine acetic acid)	

Experimental Protocols

Detailed and robust experimental protocols are necessary to accurately characterize the physicochemical properties and stability of **(R)-Oxiracetam**.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline **(R)-Oxiracetam** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination

The equilibrium solubility of **(R)-Oxiracetam** can be determined by adding an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of **(R)-Oxiracetam** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

While a predicted pKa for racemic oxiracetam is available, experimental determination for **(R)-Oxiracetam** is recommended for confirmation. Potentiometric titration is a common method.

Protocol for Potentiometric Titration:

- Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Prepare a solution of **(R)-Oxiracetam** (e.g., 1mM) in a suitable solvent, maintaining a constant ionic strength with a salt solution (e.g., 0.15 M KCl).
- Make the solution acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).
- Titrate the solution with a standard base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
- Continue the titration until the pH stabilizes in the basic range (e.g., pH 12-12.5).
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa is determined from the inflection point of the curve.
- Perform the titration in triplicate to ensure accuracy.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a standard approach.

Protocol for Shake-Flask logP Determination:

- Prepare a stock solution of **(R)-Oxiracetam** in either water or n-octanol.
- Add a known volume of the stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.
- Shake the flask for a sufficient time to allow for equilibrium to be reached.

- Centrifuge the mixture to separate the two phases.
- Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
- Determine the concentration of **(R)-Oxiracetam** in each phase using a validated HPLC method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm of the partition coefficient.

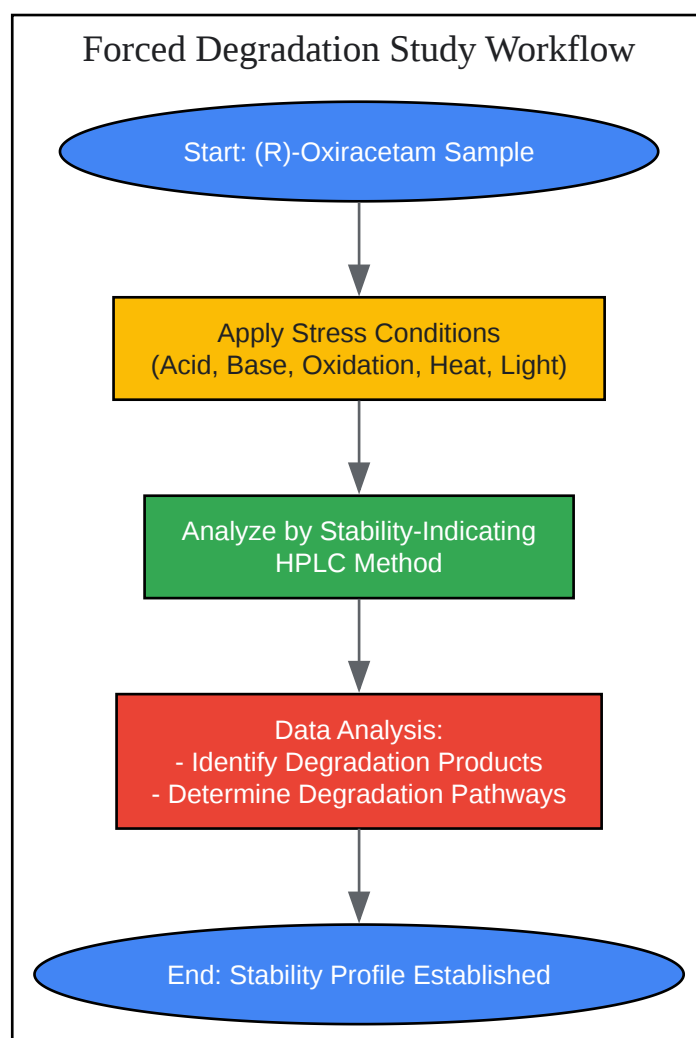
Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[9]

General Protocol for Forced Degradation:

- Acid Hydrolysis: Treat **(R)-Oxiracetam** solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
- Base Hydrolysis: Treat **(R)-Oxiracetam** solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a specified period.
- Oxidative Degradation: Treat **(R)-Oxiracetam** solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose solid **(R)-Oxiracetam** to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose solid or solution of **(R)-Oxiracetam** to UV and visible light.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.



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Caption: Forced Degradation Study Workflow.

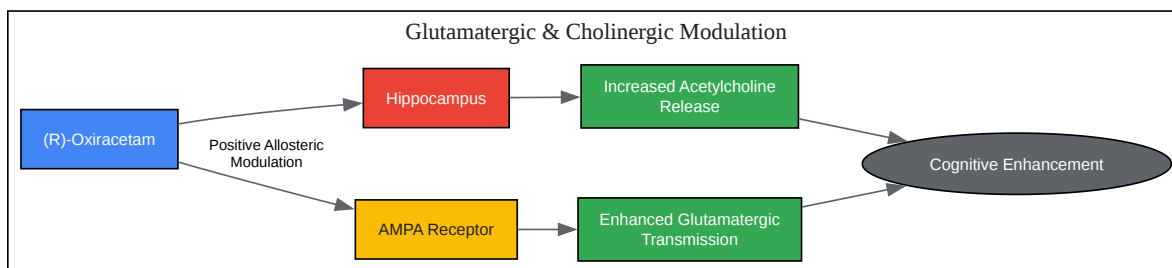
Mechanism of Action and Signaling Pathways

Oxiracetam and its enantiomers are believed to exert their nootropic effects through the modulation of several key neurotransmitter systems and signaling pathways in the brain.

Modulation of Glutamatergic and Cholinergic Systems

Oxiracetam acts as a positive allosteric modulator of AMPA receptors, which enhances glutamatergic synaptic transmission. This modulation is thought to be a key mechanism underlying its cognitive-enhancing effects. Additionally, oxiracetam has been shown to increase

the release of acetylcholine in the hippocampus, a neurotransmitter crucial for learning and memory.

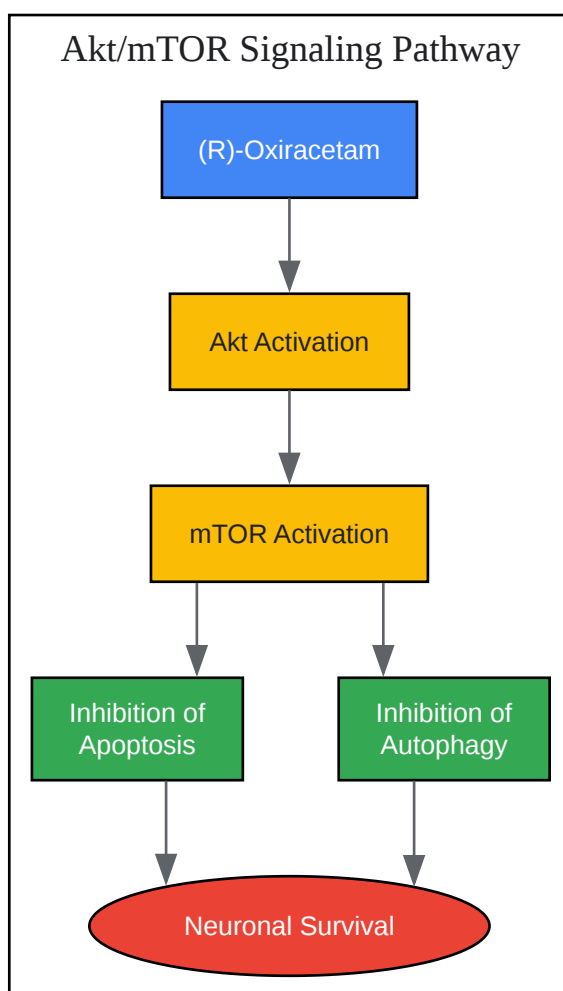


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Caption: Glutamatergic and Cholinergic Modulation by **(R)-Oxiracetam**.

Akt/mTOR Signaling Pathway

Recent studies have suggested that oxiracetam may also exert its neuroprotective effects through the activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell survival, and its activation by oxiracetam may protect neurons from apoptosis and autophagy.



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Caption: Akt/mTOR Signaling Pathway Activation.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the physicochemical properties and stability of **(R)-Oxiracetam**. While key parameters such as melting point and solubility have been reported, further experimental determination of pKa and logP is warranted for a complete characterization. The provided stability information and experimental protocols offer a framework for researchers and drug development professionals to conduct further studies. The elucidation of its mechanisms of action, involving both neurotransmitter modulation and intracellular signaling pathways, underscores the therapeutic potential of this enantiomer. A thorough understanding of these fundamental properties is

essential for the rational design and development of stable, safe, and effective formulations containing **(R)-Oxiracetam**.

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